molecular formula C12H15N5O3S2 B2670991 N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide CAS No. 1105202-28-5

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide

Cat. No.: B2670991
CAS No.: 1105202-28-5
M. Wt: 341.4
InChI Key: UFTJHLDSMKYWTB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is a useful research compound. Its molecular formula is C12H15N5O3S2 and its molecular weight is 341.4. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Biological Activities

N-(5-(ethylthio)-1,3,4-thiadiazol-2-yl)-3-(6-methyl-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl)propanamide is part of a class of compounds that have been explored for various biological activities. Compounds with similar structures have been synthesized and evaluated for their potential herbicidal, antimicrobial, and anticancer activities. For example, derivatives incorporating the 1,3,4-thiadiazole moiety have shown moderate to good selective herbicidal activity against certain plant species at specific concentrations. These compounds were synthesized through multistep reactions, including interactions with aminothiourea and subsequent reactions to produce target compounds that displayed selective activity against Brassica campestris L., though not showing inhibitory activity against Echinochloa crus-galli at tested concentrations (Liu & Shi, 2014).

Crystal Structure Analysis

The detailed study of crystal structures of related compounds, such as N-(5,7-Dimethoxy-2H-[1,2,4]thiadiazolo[2,3-a]pyrimidin-2- ylidene)-2-(2,4-dichlorophenoxy)propanamide, has been performed to understand the relationship between molecular structure and biological activity. These analyses have provided insights into how structural variations can impact herbicidal efficiency and specificity (Liu et al., 2008).

Pharmacological Evaluation for Anti-inflammatory and Analgesic Properties

Further, compounds with the 1,3,4-thiadiazole ring have been designed, synthesized, and evaluated for anti-inflammatory and analgesic properties. Such studies have revealed compounds with significant in vitro anti-inflammatory activity compared to standard drugs like ibuprofen, highlighting the therapeutic potential of this chemical class. Molecular modeling and structure-based drug design have also been employed to elucidate the mechanism of action of these compounds, particularly their specificity against the COX-2 enzyme, which is a critical target for anti-inflammatory drugs (Shkair et al., 2016).

Anticancer Activity

The exploration of novel thiazole and 1,3,4-thiadiazole derivatives incorporating thiazole moiety as potential anticancer agents has shown promising results. Some compounds have demonstrated significant in vitro anticancer activity against specific cancer cell lines, such as Hepatocellular carcinoma (HepG-2), with structure-activity relationships suggesting a potential pathway for the development of new anticancer drugs (Gomha et al., 2017).

Properties

IUPAC Name

N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-3-(6-methyl-2,4-dioxo-1H-pyrimidin-5-yl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N5O3S2/c1-3-21-12-17-16-11(22-12)14-8(18)5-4-7-6(2)13-10(20)15-9(7)19/h3-5H2,1-2H3,(H,14,16,18)(H2,13,15,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFTJHLDSMKYWTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCSC1=NN=C(S1)NC(=O)CCC2=C(NC(=O)NC2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N5O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

341.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.